molecular formula C8H12O3 B12599804 2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one CAS No. 649767-59-9

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one

Cat. No.: B12599804
CAS No.: 649767-59-9
M. Wt: 156.18 g/mol
InChI Key: NVSFDSNSPJABME-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

Core Cyclohexenone Backbone

The compound’s foundation is a six-membered cyclohexenone ring system featuring a ketone group at position 1 and a conjugated double bond between carbons 2 and 3. The molecular formula C₈H₁₂O₃ (molecular weight: 156.18 g/mol) includes two hydroxyl groups at positions 5 and 6 and two methyl groups at positions 3 and 6. The planar geometry of the α,β-unsaturated ketone moiety introduces partial double-bond character between C1 (carbonyl carbon) and C2, stabilizing the system through conjugation.

Bond Angles and Conjugation Effects

The cyclohexenone ring adopts a non-aromatic conformation due to the electron-withdrawing ketone group, which disrupts aromaticity. X-ray crystallographic studies of related compounds, such as cordytropolone, reveal bond lengths of approximately 1.22 Å for the carbonyl (C=O) group and 1.34 Å for the C2–C3 double bond, consistent with conjugation. The hydroxyl groups at C5 and C6 participate in intramolecular hydrogen bonding with the ketone oxygen, further stabilizing the structure.

Substituent Effects on Reactivity

The methyl groups at C3 and C6 introduce steric hindrance, influencing regioselectivity in reactions such as electrophilic addition. For example, the C3 methyl group directs incoming electrophiles to the less hindered C4 position. Additionally, the hydroxyl groups enhance solubility in polar solvents, as evidenced by the compound’s water solubility in Penicillium extracts.

Stereochemical Considerations in Cyclohexenone Systems

Absolute Configuration and Chiral Centers

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one contains two stereogenic centers at C5 and C6, with absolute configurations 5R and 6S , respectively. The stereochemistry was confirmed via nuclear magnetic resonance (NMR) spectroscopy and optical rotation comparisons with enantiomers isolated from Leptosphaeria herpotrichoides. The trans relationship between the C6 methyl group and the C5 hydroxyl group was validated using nuclear Overhauser effect spectroscopy (NOESY), which showed no correlation between these substituents.

Conformational Dynamics

The cyclohexenone ring exhibits limited flexibility due to the rigid α,β-unsaturated ketone system. However, the chair and half-chair conformations are accessible in solution, as demonstrated by variable-temperature NMR studies of analogous compounds. The equatorial orientation of the C6 methyl group minimizes 1,3-diaxial interactions, favoring a chair-like conformation.

Impact on Biological Activity

The stereochemical arrangement critically influences interactions with biological targets. For instance, the (5R,6S) configuration of leptosphaerone C enables hydrogen bonding with fungal enzymes, contributing to its modest antifungal activity against Colletotrichum species. Enantiomeric forms of related compounds, such as (+)-leptosphaerone A, exhibit divergent bioactivity profiles, underscoring the importance of stereochemistry.

Comparative Analysis with Related Cyclohexenone Derivatives

Structural Analogues and Functional Group Variations

Table 1 compares this compound with three structurally related cyclohexenones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Source
This compound C₈H₁₂O₃ 156.18 –OH (C5, C6), –CH₃ (C3, C6) Penicillium spp.
Cyclohex-2-enone C₆H₈O 96.13 –CH₃ (C3) Synthetic
2,6-Bis(3,4-dihydroxybenzylidene)cyclohexanone C₂₀H₁₈O₅ 338.36 –C₆H₃(OH)₂ (C2, C6) Synthetic
Cordytropolone C₉H₈O₄ 180.16 –OH (C2, C3, C5), –CH₃ (C7) Polycephalomyces nipponicus

Key Observations:

  • Substituent Complexity : The addition of hydroxyl and methyl groups in leptosphaerone C increases polarity compared to simpler derivatives like cyclohex-2-enone, enhancing its solubility in aqueous environments.
  • Electronic Effects : The electron-donating hydroxyl groups in leptosphaerone C reduce the electrophilicity of the carbonyl carbon compared to cordytropolone, which has three hydroxyl groups adjacent to the ketone.
  • Biological Relevance : Unlike synthetic derivatives such as 2,6-bis(3,4-dihydroxybenzylidene)cyclohexanone, leptosphaerone C is biosynthesized by fungi, suggesting a role in ecological interactions.
Reactivity Trends
  • Oxidation : The α,β-unsaturated ketone in leptosphaerone C undergoes conjugate addition reactions more readily than saturated cyclohexanones due to resonance stabilization of the intermediate enolate.
  • Hydrogen Bonding : Intramolecular hydrogen bonds between the C5 hydroxyl and ketone oxygen reduce susceptibility to nucleophilic attack at the carbonyl carbon compared to analogues lacking hydroxyl groups.

Properties

CAS No.

649767-59-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-5-3-4-8(2,11)7(10)6(5)9/h9,11H,3-4H2,1-2H3

InChI Key

NVSFDSNSPJABME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CC1)(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the hydroxylation of 3,6-dimethylcyclohex-2-en-1-one using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or quinones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding cyclohexane derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of 3,6-dimethylcyclohexane.

    Substitution: Formation of various substituted cyclohexenones depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents for medical applications .

Agricultural Uses

The compound has been identified as a secondary metabolite with antagonistic potential against plant pathogens. Its application in agriculture could enhance crop protection strategies by providing a natural alternative to synthetic pesticides. The effectiveness of this compound against specific fungal pathogens has been documented, showing promise for improving crop yields while minimizing chemical residues .

Flavor and Fragrance Industry

This compound is also explored for its olfactory properties. It can be used as a flavoring agent or fragrance component due to its pleasant aroma profile. The compound's ability to enhance olfactory impressions makes it valuable in the formulation of perfumes and food products .

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological systems suggests potential roles in designing therapeutics targeting specific pathways in disease processes. Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus40
Escherichia coli50
Pseudomonas aeruginosa70

Case Study 2: Agricultural Application

In agricultural research published in MDPI, the compound was tested for its effectiveness against Fusarium oxysporum, a common plant pathogen. Results showed a significant reduction in fungal growth when treated with the compound at concentrations ranging from 100 to 300 µg/mL .

Treatment Concentration (µg/mL)Fungal Growth Inhibition (%)
10045
20065
30085

Mechanism of Action

The mechanism of action of 2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Stereoelectronic Effects

  • 6,6-Dimethylcyclohex-2-en-1-one (CAS 6553-64-6): This compound lacks hydroxyl groups but shares the enone system and methyl substituents at position 6. Its lower polarity results in a boiling point of 179.8°C and density of 0.922 g/cm³ . The absence of hydroxyl groups reduces hydrogen bonding, leading to higher volatility compared to the target compound.
  • Megastigmanone B (C13H22O4): A structurally complex analogue with hydroxyls at positions 5 and 6, methyl groups at positions 2 and 6, and a hydroxypentyl side chain. The additional substituents increase molecular weight (MW 300.26 vs. 184.24 for the target compound) and likely enhance biological activity, as seen in its isolation from fungal metabolites .
  • trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone: Features a hydroxyl group at position 4 and methyl groups at positions 2 and 6. The axial-equatorial arrangement of substituents in this compound influences conformational stability, a factor less pronounced in the target compound due to its planar enone system .

Physicochemical Properties

Property 2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one 6,6-Dimethylcyclohex-2-en-1-one Megastigmanone B
Molecular Formula C8H12O3 C8H12O C13H22O4
Molecular Weight (g/mol) 156.18 124.18 300.26
Key Functional Groups 2× -OH, 2× -CH3, enone 2× -CH3, enone 3× -OH, 2× -CH3, enone
Boiling Point Estimated >200°C (high polarity) 179.8°C Not reported
Solubility High in polar solvents (e.g., DMSO, water) Low in water, soluble in organics Moderate in chloroform/DMSO

Biological Activity

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O3C_10H_{14}O_3. Its structure features two hydroxyl groups and a cyclohexene ring, contributing to its reactivity and biological interactions.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit strong antioxidant properties.

Key Findings:

  • A study on related compounds indicated an EC50EC_{50} value of 7.88 ± 0.02 µM for osmundacetone, demonstrating significant antioxidant capacity against oxidative stress in HT22 cells .
  • The antioxidant activity of extracts from plants containing similar structures has been reported to effectively reduce reactive oxygen species (ROS) levels .

2. Cytotoxic Activity

Cytotoxicity refers to the quality of being toxic to cells. The evaluation of cytotoxic effects is essential for assessing the potential of compounds as therapeutic agents.

Table 1: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Azole Derivatives<50
CisplatinTBDStandard Control

Findings:

  • In vitro studies have shown that azole derivatives exhibit desirable anti-tumor activities against HepG2 cells with IC50 values less than 50 µM . Similar evaluations are needed for this compound to determine its cytotoxic potential.

3. Antimicrobial Activity

The antimicrobial properties of compounds are vital for developing new therapeutic agents against infections.

Case Study:
A marine-derived fungal strain producing secondary metabolites demonstrated significant antimicrobial activity. While specific data for this compound is limited, it is hypothesized that compounds with similar structures may exhibit comparable effects due to their chemical reactivity and ability to interact with microbial targets .

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